
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methoxymethoxy group and a dimethylamine group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine typically involves the following steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group can be introduced by reacting the corresponding alcohol with chloromethyl methyl ether in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane.
Introduction of the Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the naphthalene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the synthesis of DNA or interfere with cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxymethoxybenzoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
8-Methoxymethoxy-1-naphthoic Acid: Similar in structure but with a carboxylic acid group instead of the dimethylamine group.
Uniqueness
8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both the methoxymethoxy and dimethylamine groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .
Propiedades
Número CAS |
116468-90-7 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
8-(methoxymethoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17NO2/c1-15(2)12-8-4-6-11-7-5-9-13(14(11)12)17-10-16-3/h4-9H,10H2,1-3H3 |
Clave InChI |
WIOPBUAMUODUGD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C(=CC=C2)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
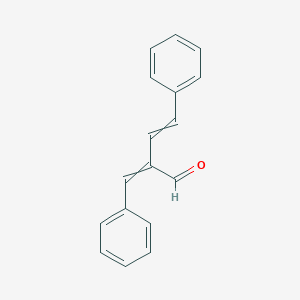
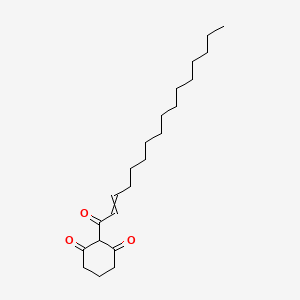
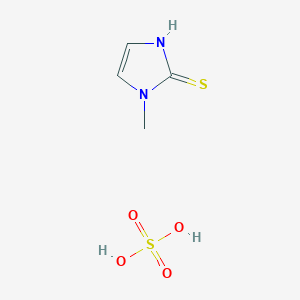


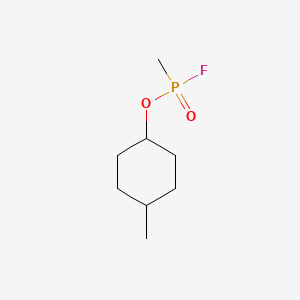
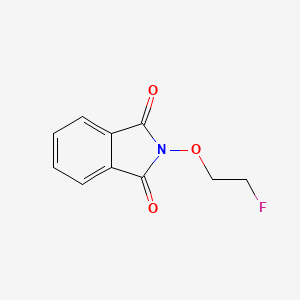

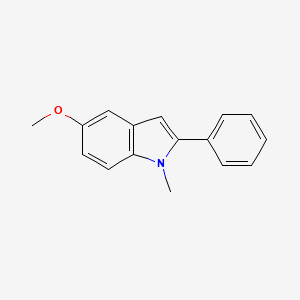
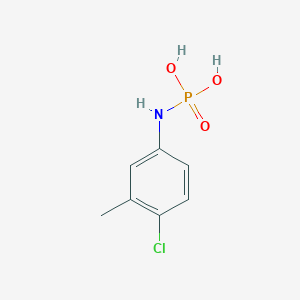
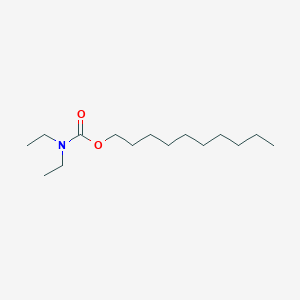
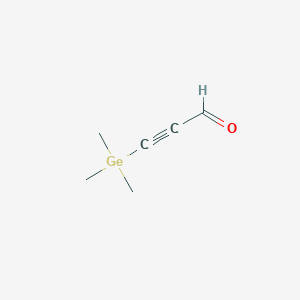
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
